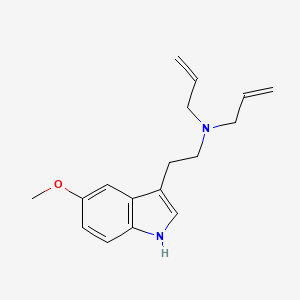

N,N-Diallyl-5-methoxytryptamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-prop-2-enylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-4-9-19(10-5-2)11-8-14-13-18-17-7-6-15(20-3)12-16(14)17/h4-7,12-13,18H,1-2,8-11H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRHWEAUHXYNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCN(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239169 | |

| Record name | N,N-Diallyl-5-methoxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928822-98-4 | |

| Record name | 5-MeO-DALT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928822-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diallyl-5-methoxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928822984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diallyl-5-methoxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIALLYL-5-METHOXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V25VK0QTAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT): A Technical Guide to its Discovery, Pharmacology, and Synthesis

Abstract

N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT), colloquially known as "Foxtrot," is a synthetic tryptamine that emerged from the pioneering work of Dr. Alexander T. Shulgin. Initially explored in the early 2000s, it gained prominence within the new psychoactive substances (NPS) landscape. This document provides an in-depth technical overview of 5-MeO-DALT, intended for researchers, scientists, and drug development professionals. We will delve into its historical context, detail its complex pharmacological profile, outline its metabolic fate, and provide a validated synthesis protocol. The guide is structured to offer not just data, but a causal understanding of the scientific inquiry surrounding this molecule, from initial synthesis to its characterization as a potent, non-selective serotonergic agent.

Discovery and Historical Context

The Shulgin Legacy: An Unconventional Introduction

The discovery of 5-MeO-DALT is a direct extension of the exploratory chemical research conducted by Alexander and Ann Shulgin. Unlike many psychoactive compounds with ancient ethnobotanical roots, 5-MeO-DALT is a purely synthetic creation. Its synthesis and initial bioassays were first privately documented by Shulgin.

The compound was not included in the original 1997 print edition of TiHKAL: The Continuation (Tryptamines I Have Known and Loved). Instead, information regarding its synthesis and effects was disseminated in May 2004 through a research associate and subsequently published online, most notably on the Erowid repository in August 2004.[1][2] This method of release was characteristic of Shulgin's later work, aimed at ensuring the preservation and public accessibility of chemical and pharmacological information.[3]

Emergence as a New Psychoactive Substance (NPS)

Following its online disclosure, 5-MeO-DALT became available from internet-based research chemical vendors by mid-2004, often synthesized in commercial labs.[1] This rapid transition from a chemist's private notes to a globally available NPS highlights the evolving landscape of drug discovery and distribution in the 21st century. Its appearance on the illicit market prompted forensic and pharmacological investigation to characterize its effects and potential for harm.[4]

According to Shulgin's initial reports, an oral dose of 12 to 20 mg produces effects lasting 2 to 4 hours, with a remarkably rapid onset of under 15 minutes.[1] The reported subjective effects included positive emotional shifts and closed-eye visuals.

Pharmacodynamics: A Complex Receptor Interaction Profile

The primary psychoactive effects of tryptamines are largely attributed to their interaction with the serotonin 5-HT₂A receptor. While 5-MeO-DALT follows this general principle, its detailed receptor binding profile reveals a complex and non-selective pattern of interactions, suggesting a nuanced pharmacological experience. It acts as an agonist at multiple serotonin receptors and binds to a wide array of other targets.[5]

Serotonergic System Engagement

In vitro radioligand binding assays have demonstrated that 5-MeO-DALT interacts with a broad spectrum of serotonin receptors. Contrary to what might be expected for a classic psychedelic, its affinity for the 5-HT₂A receptor, while significant, is not its strongest interaction within the serotonin family. Studies show its highest affinities are for the 5-HT₁ₐ, 5-HT₁ₔ, 5-HT₂₋, 5-HT₆, and 5-HT₇ subtypes.[5] The compound is a potent full agonist of the 5-HT₁ₐ and 5-HT₂ₐ receptors.

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and potential psychedelic activity in humans. 5-MeO-DALT induces the HTR, and interestingly, this response is positively correlated with its 5-HT₂ₐ receptor affinity and negatively correlated with its 5-HT₁ₐ receptor affinity. This suggests a modulatory or "buffering" role of 5-HT₁ₐ activation on the classic psychedelic effects mediated by 5-HT₂ₐ.

Non-Serotonergic Targets

Beyond the serotonergic system, 5-MeO-DALT displays notable affinity for several other receptor systems, which likely contribute to its overall physiological and psychological effects. These include adrenergic (α₂ₐ, α₂₋, α₂C), histamine (H₁), and sigma (σ₁ and σ₂) receptors. Furthermore, it acts as an inhibitor at the serotonin (SERT) and dopamine (DAT) transporters.[6] This broad receptor engagement profile distinguishes it from more selective tryptamines and suggests a complex interplay of neurotransmitter systems.

Quantitative Receptor Binding Data

The following table summarizes the binding affinities (Ki, nM) of 5-MeO-DALT at various human receptors and transporters. Lower Ki values indicate higher binding affinity.

| Receptor/Transporter | Binding Affinity (Ki, nM) |

| Serotonin Receptors | |

| 5-HT₁ₐ | 10 - 80 |

| 5-HT₁₋ | ~100 |

| 5-HT₁ₔ | 50 - 400 |

| 5-HT₁ₑ | >1000 |

| 5-HT₂ₐ | 250 - 730 |

| 5-HT₂₋ | 10 - 80 |

| 5-HT₂C | ~460 |

| 5-HT₅ₐ | >1000 |

| 5-HT₆ | 50 - 400 |

| 5-HT₇ | 50 - 400 |

| Adrenergic Receptors | |

| α₂ₐ | Nanomolar range |

| α₂₋ | Nanomolar range |

| α₂C | Nanomolar range |

| Other Targets | |

| Histamine H₁ | Nanomolar range |

| Sigma σ₁ | Nanomolar range |

| Sigma σ₂ | Nanomolar range |

| Dopamine Transporter (DAT) | ~3160 |

| Serotonin Transporter (SERT) | ~500 |

Note: Data compiled from multiple sources. Ranges are provided to reflect inter-study variability.

Pharmacokinetics and Metabolism

The metabolism of 5-MeO-DALT proceeds through several key pathways, primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding these pathways is critical for predicting drug-drug interactions and assessing the duration of action and detectability of the compound.

Primary Metabolic Pathways

Studies using rat urine and human liver microsomes have identified the major metabolic transformations of 5-MeO-DALT. The metabolic process is extensive and involves both Phase I and Phase II reactions.

Phase I Metabolism:

-

O-Demethylation: Removal of the methyl group from the 5-methoxy position to yield 5-hydroxy-N,N-diallyltryptamine (5-HO-DALT, or Bufotenin-DALT analog).

-

N-Dealkylation: Stepwise removal of the allyl groups from the amine.

-

Hydroxylation: Addition of hydroxyl groups to the indole ring (aromatic hydroxylation) or the allyl side chains (aliphatic hydroxylation).

-

N-Oxidation: Oxidation of the tertiary amine to form an N-oxide.

Phase II Metabolism:

-

The hydroxylated metabolites formed during Phase I undergo extensive conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation), rendering them more water-soluble for excretion.

The primary CYP isoenzymes responsible for the metabolism of 5-MeO-DALT are CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . The involvement of these key enzymes indicates a high potential for pharmacokinetic interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes.

Caption: Major metabolic pathways of 5-MeO-DALT.

Synthesis and Analytical Characterization

The synthesis of 5-MeO-DALT is a straightforward N-alkylation of 5-methoxytryptamine. The procedure described here is based on the principles outlined by Shulgin and is a standard method for producing N,N-dialkylated tryptamines.

Experimental Protocol: N-Alkylation of 5-Methoxytryptamine

Causality: This procedure utilizes a strong, non-nucleophilic base (sodium hydride) to deprotonate the secondary amine of the starting tryptamine, forming a highly reactive anion. This anion then acts as a nucleophile, readily attacking the electrophilic carbon of allyl bromide in a classic Sₙ2 reaction to form the desired tertiary amine. Anhydrous conditions are critical to prevent quenching of the hydride and the tryptamine anion by water.

Materials:

-

5-Methoxytryptamine (5-MeO-T)

-

Allyl Bromide

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Hydrochloric Acid (HCl) in isopropanol or ether (for salt formation)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1.0 equivalent of 5-methoxytryptamine.

-

Suspension: Add anhydrous THF to the flask to create a stirrable suspension.

-

Deprotonation: Under a positive pressure of nitrogen, slowly add 2.2 equivalents of sodium hydride (60% dispersion). The mixture will effervesce (release H₂ gas). Allow the mixture to stir at room temperature for 1 hour.

-

Alkylation: Slowly add 2.2 equivalents of allyl bromide via syringe. The reaction is exothermic. Once the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Quenching: Cool the reaction mixture to 0°C in an ice bath. Very cautiously, quench the excess sodium hydride by the dropwise addition of water until gas evolution ceases.

-

Workup: Dilute the mixture with water and extract three times with dichloromethane or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude freebase oil.

-

Purification (Optional): The crude product can be purified by column chromatography on silica gel or converted directly to a salt.

-

Salt Formation: Dissolve the freebase oil in a minimal amount of a suitable solvent (e.g., isopropanol). Add a solution of HCl in isopropanol dropwise until the solution is acidic. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried.

Caption: General workflow for the synthesis of 5-MeO-DALT.

Analytical Data

The identity and purity of synthesized 5-MeO-DALT are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic peaks for the indole ring, the methoxy group, the ethylamine backbone, and the two N-allyl groups.

-

Mass Spectrometry (MS): GC-MS or LC-MS confirms the molecular weight (C₁₇H₂₂N₂O, Molar Mass: 270.37 g/mol ) and provides a fragmentation pattern unique to the molecule.

-

X-ray Crystallography: The solid-state structure of the freebase has been determined, showing molecules linked by N—H···N hydrogen bonds between the indole N—H and the amino nitrogen atom into zigzag chains.[7]

Conclusion

N,N-Diallyl-5-methoxytryptamine represents a fascinating case study in the discovery and characterization of a modern psychoactive substance. Born from the exploratory synthesis work of Alexander Shulgin, its history is intertwined with the rise of internet-based chemical markets. Its pharmacology is notably complex, characterized by a broad, non-selective binding profile that engages multiple serotonergic, adrenergic, and other receptor systems. This promiscuous receptor interaction likely underlies its unique and rapidly-acting subjective effects. The metabolic pathways, driven by a suite of common CYP450 enzymes, are well-defined, providing a basis for understanding its pharmacokinetics and potential for drug interactions. The synthesis is accessible through standard organic chemistry techniques, allowing for its preparation for further research. This guide provides a comprehensive, technically-grounded foundation for scientists and researchers investigating the structure-activity relationships, therapeutic potential, and forensic analysis of 5-MeO-DALT and related tryptamines.

References

-

World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link]

-

Klein, L. M., Cozzi, N. V., Daley, P. F., Brandt, S. D., & Halberstadt, A. L. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 231–239. [Link]

-

Michely, J. A., Helfer, A. G., Brandt, S. D., Meyer, M. R., & Maurer, H. H. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MSn, and LC-HR-MS-MS. Analytical and Bioanalytical Chemistry, 407(25), 7831–7842. [Link]

-

Corkery, J. M., Durkin, E., Elliott, S., Schifano, F., & Ghodse, A. H. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): a brief review. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2), 259–262. [Link]

-

Cozzi, N. V., & Daley, P. F. (2016). Receptor binding profiles and quantitative structure–affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters, 26(4), 959-964. [Link]

-

Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(1), 24-32. [Link]

-

Erowid. (2004). 5-MeO-DALT Vault. [Link]

-

Chadeayne, A. R., Pham, D. N. K., Golen, J. A., & Manke, D. R. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(5), x200498. [Link]

-

Wikipedia. 5-MeO-DALT. [Link]

-

Release. 5-MeO Group History. [Link]

-

Bionity.com. TiHKAL. [Link]

-

Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. [Link]

Sources

- 1. 5-MeO-DALT - Wikipedia [en.wikipedia.org]

- 2. 5-MeO Group | Release [release.org.uk]

- 3. TiHKAL [bionity.com]

- 4. The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine) : A brief review [uhra.herts.ac.uk]

- 5. 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Erowid Online Books : "TIHKAL" - #38 5-MEO-DMT [erowid.org]

- 7. journals.iucr.org [journals.iucr.org]

Chemical structure and properties of 5-MeO-DALT

An In-depth Technical Guide to N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT)

Introduction

N,N-Diallyl-5-methoxytryptamine, commonly known as 5-MeO-DALT or by the street name "Foxtrot," is a synthetic psychedelic substance of the tryptamine class.[1][2] First synthesized and documented by Alexander Shulgin in 2004, it emerged on the novel psychoactive substance (NPS) market and is often sold online as a 'research chemical'.[1][3][4] Structurally, it is an analog of 5-MeO-DMT, featuring two allyl groups on the terminal nitrogen of the tryptamine backbone.[2] This guide provides a comprehensive technical overview of the chemical structure, properties, pharmacology, and analytical methodologies of 5-MeO-DALT, intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

5-MeO-DALT is characterized by its tryptamine core, a methoxy group substitution at the fifth position of the indole ring, and two allyl groups attached to the amino group.[5] This structure is closely related to other psychoactive tryptamines such as DALT (N,N-diallyltryptamine) and 5-MeO-DiPT (5-methoxy-N,N-diisopropyltryptamine).[3][6]

Chemical Structure and Identifiers

The fundamental chemical details of 5-MeO-DALT are summarized below.

Figure 1: 2D Chemical Structure of 5-MeO-DALT

Figure 1: 2D Chemical Structure of 5-MeO-DALT

Table 1: Chemical Identifiers for 5-MeO-DALT

| Identifier | Value |

| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine[1][7] |

| Synonyms | 5-MeO-DALT, N,N-Diallyl-5-methoxytryptamine, Foxtrot[1][7] |

| Molecular Formula | C₁₇H₂₂N₂O[7][8] |

| Molar Mass | 270.37 g/mol [1][6] |

| CAS Number | 928822-98-4[7][8] |

| SMILES | COC1=CC2=C(C=C1)NC=C2CCN(CC=C)CC=C[7] |

Physicochemical Properties

5-MeO-DALT is typically encountered as a solid crystalline powder, with colors ranging from white and off-white to light brown.[3] Its solubility has been determined in various organic solvents, which is critical for preparing analytical standards and conducting in vitro assays.

Table 2: Physicochemical Properties of 5-MeO-DALT

| Property | Value |

| Physical Appearance | White to light brown/tan crystalline powder[3] |

| Melting Point | 105.1 °C[9] |

| Solubility [8] | DMF: 20 mg/mLDMSO: 15 mg/mLEthanol: 1.5 mg/mLMethanol: 1 mg/mL |

| UVmax | 220.6 nm, 275.1 nm[9] |

| Storage | Recommended at -20°C for long-term stability[8] |

Synthesis and Crystallization

The first synthesis of 5-MeO-DALT was described by Alexander Shulgin in 2004.[1] A common and well-established method for preparing N,N-diallyltryptamines is the Speeter and Anthony procedure.[10][11] This process generally involves the acylation of a substituted indole starting material to form an acid chloride intermediate, which is then aminated with N,N-diallylamine to yield a glyoxalylamide, followed by reduction to the final tryptamine.[10]

For analytical purposes, high-purity crystalline material is essential. The freebase of 5-MeO-DALT has been successfully crystallized for X-ray analysis through the slow evaporation of an acetone solution.[12][13] Additionally, a water-soluble fumarate salt has been synthesized to facilitate its use in aqueous systems for pharmacological studies.[14]

Pharmacology

The pharmacological profile of 5-MeO-DALT is complex, characterized by its interaction with a broad range of neurotransmitter receptors. Its primary psychoactive effects are believed to be mediated by its action on the serotonergic system.

Pharmacodynamics: Receptor Binding Profile

5-MeO-DALT is a non-selective ligand that binds to numerous receptor types.[3] It demonstrates high affinity for all serotonin (5-HT) receptor subtypes, as well as adrenergic, histamine, and sigma receptors.[3] It is a potent full agonist of the serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.[1] The activation of the 5-HT₂ₐ receptor is strongly correlated with the hallucinogenic effects of tryptamines, often studied in animal models via the head-twitch response (HTR).[3][15][16]

Table 3: Receptor Binding Affinities (Kᵢ, nM) of 5-MeO-DALT

| Receptor Target | Binding Affinity (Kᵢ, nM) |

| Serotonin 5-HT₁ₐ | 10 - 80[17] |

| Serotonin 5-HT₁ₑ | ~700 |

| Serotonin 5-HT₂ₐ | 250 - 730[17] |

| Serotonin 5-HT₂ₑ | 10 - 80[17] |

| Serotonin 5-HT₂C | ~400 |

| Serotonin 5-HT₆ | 50 - 400[17] |

| Serotonin 5-HT₇ | 50 - 400[17] |

| Adrenergic α₂ₐ, α₂ₑ, α₂C | High affinity (<10 µM)[3] |

| Histamine H₁ | High affinity (<10 µM)[3] |

| Sigma σ₁ & σ₂ | High affinity (<10 µM)[3] |

| Serotonin Transporter (SERT) | High affinity (<10 µM)[3] |

| Dopamine Transporter (DAT) | High affinity (<10 µM)[3] |

Note: Data compiled from multiple sources which may use different experimental conditions. Ranges are provided to reflect this variability.

The primary signaling cascade initiated by 5-HT₂ₐ receptor activation involves the Gq protein pathway, leading to intracellular calcium mobilization.

Pharmacokinetics and Metabolism

5-MeO-DALT is typically administered orally, with a rapid onset of effects within 15 minutes and a relatively short duration of 2 to 4 hours.[1][3] Its metabolism is complex and involves multiple Phase I and Phase II biotransformations.

The primary metabolic pathways identified in rats and the fungus Cunninghamella elegans are:

These Phase I transformations are followed by extensive Phase II conjugation, primarily glucuronidation and sulfation.[18][19] The cytochrome P450 (CYP) enzymes predominantly responsible for its metabolism are CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[18][19]

Analytical Methodologies

Accurate identification and quantification of 5-MeO-DALT and its metabolites are crucial for forensic toxicology and clinical research. A combination of chromatographic and spectroscopic techniques is typically employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the analysis of tryptamines. Electron ionization (EI) mass spectra provide characteristic fragmentation patterns useful for identification.[3][9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly powerful for analyzing metabolites in biological matrices. High-resolution mass spectrometry (LC-HRMS) allows for the accurate mass determination of parent compounds and metabolites, aiding in their structural elucidation.[3][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the synthesized molecule and for differentiating it from isomers.[3][10][20]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[3]

Experimental Protocols

The following protocols provide a framework for the in vitro functional characterization and analytical detection of 5-MeO-DALT.

Protocol: In Vitro 5-HT₂ₐ Receptor Functional Assay (Calcium Mobilization)

This protocol outlines a cell-based assay to measure the agonist activity of 5-MeO-DALT at the 5-HT₂ₐ receptor by quantifying intracellular calcium mobilization.[21][22]

Methodology:

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human 5-HT₂ₐ receptor in appropriate media. Plate cells into 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.

-

Compound Preparation: Prepare a stock solution of 5-MeO-DALT in DMSO. Perform serial dilutions in an appropriate assay buffer (e.g., HBSS) to create a concentration range for generating a dose-response curve. Prepare a known 5-HT₂ₐ agonist, such as serotonin, as a positive control.

-

Dye Loading: Remove culture media from cells and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Signal Measurement: Place the cell plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument. Measure the baseline fluorescence.

-

Compound Addition: The instrument adds the prepared compound dilutions to the wells while simultaneously recording the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to the release of intracellular calcium. Calculate the half-maximal effective concentration (EC₅₀) and maximum effect (Eₘₐₓ) by fitting the peak fluorescence response to a dose-response curve using non-linear regression.

Protocol: Sample Preparation and GC-MS Analysis

This protocol describes a general procedure for the qualitative analysis of a solid sample suspected to be 5-MeO-DALT.

Methodology:

-

Sample Preparation: Accurately weigh approximately 1 mg of the powdered sample.

-

Dissolution: Dissolve the sample in 1 mL of a suitable solvent, such as methanol or chloroform, in a glass vial. Vortex to ensure complete dissolution.

-

Dilution: If necessary, perform further dilutions to bring the concentration within the linear range of the instrument, typically to 10-100 µg/mL.

-

GC-MS Injection: Transfer the solution to a GC autosampler vial. Inject 1 µL into the GC-MS system.

-

Instrumentation Parameters (Example):

-

GC Column: DB-1 MS or equivalent non-polar column (e.g., 30m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Program: Start at 100°C, ramp to 300°C at 20°C/min, hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.

-

-

Data Analysis: Compare the obtained retention time and mass spectrum with a certified reference standard of 5-MeO-DALT. The resulting mass spectrum should be matched against a spectral library for confirmation.

Toxicology and Safety

The toxicological profile of 5-MeO-DALT is not well-characterized, and no controlled clinical studies on its safety in humans have been published.[3][4] Case reports have documented severe adverse effects associated with overdose, including acute delirium, visual hallucinations, and rhabdomyolysis.[1][12] At least one death has been reported where the individual was believed to be under the influence of the substance.[4][5] 5-MeO-DALT has no approved therapeutic or veterinary use and is controlled in several countries.[1][3]

Conclusion

5-MeO-DALT is a potent, synthetically derived tryptamine with a complex pharmacological profile. Its primary mechanism of action involves agonist activity at multiple serotonin receptors, most notably the 5-HT₂ₐ subtype, which is consistent with its reported psychedelic effects. Its metabolism is extensive, involving several CYP450 enzymes. Standard analytical techniques, including GC-MS and LC-HRMS, are effective for its identification in forensic and research settings. Given the limited safety data and potential for severe adverse events, further rigorous scientific investigation is required to fully understand the risks and pharmacological properties of this compound.

References

-

World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link]

-

Chadeayne, A. R., Pham, D. N. K., Golen, J. A., & Manke, D. R. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(4), x200498. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50878551, 5-MeO-DALT. PubChem. [Link]

-

Kuypers, K. P. C., & Ramaekers, J. G. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

-

Release. (n.d.). 5-MeO Group: Pharmacology. [Link]

-

ChemEurope.com. (n.d.). 5-MeO-DALT. [Link]

-

Shen, H. W., Jiang, X. L., Winter, J. C., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659–666. [Link]

-

Glatfelter, G. C., Pottie, E., Partilla, J. S., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Psychopharmacology, 235(6), 1773-1785. [Link]

-

Wikipedia. (n.d.). 5-MeO-DALT. [Link]

-

Meyer, M. R., Holderbaum, A., & Maurer, H. H. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MS(n), and LC-HR-MS-MS. Analytical and Bioanalytical Chemistry, 407(22), 6847-6860. [Link]

-

Puigseslloses, P., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Molecular Psychiatry. [Link]

-

Wagmann, L., et al. (2018). Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT and their detectability in urine studied by GC-MS, LC-MSn, and LC-HR-MS/MS. Drug Testing and Analysis, 10(1), 184-195. [Link]

-

Corkery, J. M., Durkin, E., Elliott, S., Schifano, F., & Ghodse, A. H. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2), 259-262. [Link]

-

Meyer, M. R., Holderbaum, A., & Maurer, H. H. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MSn, and LC-HR-MS-MS. Analytical and Bioanalytical Chemistry, 407(22), 6847-6860. [Link]

-

Glatfelter, G. C., Pottie, E., Partilla, J. S., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Psychopharmacology, 235(6), 1773-1785. [Link]

-

Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(1), 24-32. [Link]

-

Chadeayne, A. R., Pham, D. N. K., Golen, J. A., & Manke, D. R. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(4). [Link]

-

Cozzi, N. V., & Daley, P. F. (2016). Receptor binding profiles and quantitative structure–affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters, 26(2), 654-658. [Link]

-

SWGDRUG.org. (2013). 5-Methoxy-N,N-diallyltryptamine. [Link]

-

Chadeayne, A. R., Pham, D. N. K., Golen, J. A., & Manke, D. R. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(4). [Link]

-

Grokipedia. (n.d.). 5-MeO-DALT. [Link]

-

Pham, D. N. K., et al. (2021). 'Foxtrot' fumarate: a water-soluble salt of N,N- diallyl-5-methoxytryptamine (5-MeO-DALT). Acta Crystallographica Section E: Crystallographic Communications, E77, 416–419. [Link]

-

Brandt, S. D., et al. (2017). Analytical characterization of N,N-diallyltryptamine (DALT) and 16 ring-substituted derivatives. Drug Testing and Analysis, 9(1), 115-126. [Link]

-

Wikipedia. (n.d.). 5-MeO-DMT. [Link]

-

Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32065–32074. [Link]

-

Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]

-

i-TREND. (n.d.). Cross-Country Substance Information sheet on 5-MeO-DALT. [Link]

-

Deventer, M. H., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(32), 12053–12061. [Link]

-

Staroń, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, e202400080. [Link]

-

Puigseslloses, P., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Molecular Psychiatry. [Link]

-

Corkery, J. M., Durkin, E., Elliott, S., Schifano, F., & Ghodse, A. H. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2), 259-262. [Link]

-

Wikipedia. (n.d.). 5-MeO-MALT. [Link]

Sources

- 1. 5-MeO-DALT - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. cdn.who.int [cdn.who.int]

- 4. The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine) : A brief review [uhra.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. 5-MeO-DALT [chemeurope.com]

- 7. 5-MeO-DALT | C17H22N2O | CID 50878551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. swgdrug.org [swgdrug.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.iucr.org [journals.iucr.org]

- 14. journals.iucr.org [journals.iucr.org]

- 15. crb.wisc.edu [crb.wisc.edu]

- 16. Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. shulginresearch.net [shulginresearch.net]

- 18. Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MSn, and LC-HR-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. innoprot.com [innoprot.com]

An In-depth Technical Guide on the Psychoactive Effects of N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT)

Executive Summary

N,N-Diallyl-5-methoxytryptamine, commonly known as 5-MeO-DALT, is a synthetic tryptamine that has emerged as a novel psychoactive substance (NPS) on the research chemical market.[1][2][3] First synthesized and described by Alexander Shulgin, its pharmacology is complex, exhibiting a broad receptor binding profile that distinguishes it from classic serotonergic psychedelics.[4][5] This guide provides a comprehensive technical overview of the known psychoactive effects of 5-MeO-DALT, grounded in its preclinical pharmacology and supported by detailed experimental protocols for its scientific investigation. We will dissect its mechanism of action, in vitro and in vivo pharmacological data, and provide the methodologies required to rigorously assess its properties in a laboratory setting. The objective is to equip researchers with a foundational understanding of 5-MeO-DALT's unique profile, which appears to blend hallucinogenic and stimulant properties.

Reported Psychoactive Profile and Human Administration

Controlled clinical studies of 5-MeO-DALT in humans have not been conducted.[1] Current understanding of its psychoactive effects is primarily derived from anecdotal user reports and the initial descriptions by Alexander Shulgin.[1][4]

-

Dosage and Duration: Oral doses are reported to be in the range of 12-25 mg.[4] The onset of effects is noted to be rapid for an oral tryptamine, often occurring in under 15 minutes, with a total duration of 2 to 4 hours.[4]

-

Subjective Effects: Reports frequently characterize the experience as being more physical and stimulating than classic psychedelics like psilocybin or LSD.[1] Users often describe potent stimulant and libido-enhancing effects, with a "shallow" headspace that lacks the profound perceptual distortions or cognitive depth associated with other hallucinogens.[1]

-

Adverse Effects: Uncomfortable cardiovascular effects, such as increased heart rate and blood pressure, are commonly reported.[1] Cases of overdose have been associated with severe symptoms including acute delirium, loss of consciousness, and rhabdomyolysis.[4][6]

Preclinical Pharmacology and Mechanism of Action

The psychoactive effects of 5-MeO-DALT are a direct consequence of its interactions with a wide array of neurochemical receptors. Unlike classic psychedelics that show high selectivity for the serotonin 5-HT2A receptor, 5-MeO-DALT is a pharmacologically promiscuous compound.

Receptor Binding Profile

Radioligand binding assays have revealed that 5-MeO-DALT binds with notable affinity to numerous receptors, suggesting that its net psychoactive effect is a composite of these interactions.[1][5] It displays high affinity (<10 µM) across all serotonin (5-HT) receptor subtypes, as well as at adrenergic, histamine, kappa opioid, and sigma receptors, and the serotonin and dopamine transporters (SERT and DAT).[1]

Notably, while its activity at the 5-HT2A receptor is critical for its hallucinogen-like effects, its affinity for this specific subtype is lower than for other serotonin receptors like 5-HT1A, 5-HT2B, 5-HT6, and 5-HT7.[1][6][7] This broad-spectrum activity likely accounts for its unique blend of stimulant and modest psychedelic effects.

Table 1: Receptor Binding Affinities (Ki, nM) of 5-MeO-DALT

| Receptor Family | Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| Serotonin | 5-HT1A | 10 - 80 |

| 5-HT1D | 50 - 400 | |

| 5-HT2A | 250 - 730 | |

| 5-HT2B | 10 - 80 | |

| 5-HT2C | >100 | |

| 5-HT6 | 50 - 400 | |

| 5-HT7 | 50 - 400 | |

| Adrenergic | α2A | Nanomolar Range |

| α2B | Nanomolar Range | |

| α2C | Nanomolar Range | |

| Histamine | H1 | Nanomolar Range |

| Sigma | σ1 | Nanomolar Range |

| σ2 | Nanomolar Range | |

| Transporters | SERT | Nanomolar Range |

| DAT | Nanomolar Range |

(Data synthesized from multiple sources, providing a representative range of reported affinities).[1][5][8]

Functional Activity and Signaling

Binding affinity does not equate to functional effect. Functional assays confirm that 5-MeO-DALT acts as a 5-HT2A receptor agonist .[8] This agonism initiates the canonical signaling pathway for hallucinogenic tryptamines, which involves the activation of the Gq/11 protein, leading to downstream mobilization of intracellular calcium.

In functional assays measuring G protein activation ([35S]GTPγS), 5-MeO-DALT demonstrated high potency with a half-maximal effective concentration (EC50) of 6.6 × 10−7 M and an efficacy (% Emax) of 39.6% relative to serotonin, indicating it is a partial agonist at this pathway.[1]

In Vivo Behavioral Pharmacology (Animal Models)

Animal models provide a crucial translational link between in vitro receptor activity and potential human psychoactive effects. Studies in rodents have helped to classify the behavioral profile of 5-MeO-DALT.

-

Head-Twitch Response (HTR): In mice, 5-MeO-DALT produces an inverted U-shaped dose-response curve for the head-twitch response.[1] The HTR is a well-established behavioral proxy for 5-HT2A receptor activation and is a characteristic effect of classic hallucinogens.[1][4] This confirms that 5-MeO-DALT engages the 5-HT2A receptor in vivo to produce a behaviorally relevant effect.

-

Drug Discrimination: In drug discrimination studies, rats trained to distinguish the classic hallucinogen DOM (2,5-dimethoxy-4-methylamphetamine) from saline fully substituted 5-MeO-DALT for DOM.[1] Conversely, 5-MeO-DALT did not substitute for the entactogen MDMA.[1] This finding strongly suggests that the subjective state produced by 5-MeO-DALT in rodents is more similar to that of a classic hallucinogen than an entactogen.

-

Locomotor Activity: Unlike DOM, which typically suppresses locomotion, 5-MeO-DALT produces dose-related increases in locomotor activity.[1] This effect is more akin to MDMA and points to a significant stimulant component in its pharmacological profile, likely mediated by its action at dopamine and serotonin transporters or other receptor systems.[1][4]

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. The following sections detail the methodologies for characterizing the fundamental pharmacological properties of a compound like 5-MeO-DALT.

Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes the determination of a compound's binding affinity (Ki) for the human 5-HT2A receptor by measuring its ability to compete with a known high-affinity radioligand.

Objective: To quantify the affinity of 5-MeO-DALT for the 5-HT2A receptor.

Methodology:

-

Preparation of Membranes: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the recombinant human 5-HT2A receptor. Thaw membranes on ice and dilute to a final concentration of 10-20 µg of protein per well in binding buffer (50 mM Tris-HCl, pH 7.4).

-

Compound Dilution: Prepare a serial dilution of 5-MeO-DALT (e.g., from 10 mM to 0.1 nM) in the binding buffer.

-

Radioligand Preparation: Use [3H]ketanserin as the radioligand. Dilute it in binding buffer to a final concentration equal to its Kd value for the 5-HT2A receptor (typically ~1-2 nM).

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of diluted cell membranes.

-

25 µL of binding buffer (for total binding) or a high concentration of a non-labeled competitor like mianserin (10 µM, for non-specific binding).

-

25 µL of the 5-MeO-DALT serial dilution or vehicle.

-

50 µL of diluted [3H]ketanserin.

-

-

Incubation: Incubate the plate at room temperature (~25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of 5-MeO-DALT.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of 5-MeO-DALT that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Calcium Mobilization Functional Assay

This protocol measures the ability of 5-MeO-DALT to act as an agonist at the 5-HT2A receptor by quantifying the resulting increase in intracellular calcium concentration.

Objective: To determine the potency (EC50) and efficacy (Emax) of 5-MeO-DALT as a 5-HT2A receptor agonist.

Methodology:

-

Cell Culture: Plate CHO or HEK293 cells stably co-expressing the human 5-HT2A receptor and a G-protein alpha subunit (e.g., Gα15) into black-walled, clear-bottom 96-well plates. Culture overnight to allow for cell adherence.

-

Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate the plate for 60 minutes at 37°C in the dark to allow the dye to enter the cells.

-

Compound Preparation: Prepare a serial dilution of 5-MeO-DALT in assay buffer at 4x the final desired concentration. Also prepare a 4x solution of a reference full agonist (e.g., serotonin).

-

Fluorescence Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Assay Execution:

-

Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

-

The instrument automatically adds 50 µL of the 4x 5-MeO-DALT dilutions (or reference agonist/vehicle) to the wells containing 150 µL of buffer.

-

Immediately begin recording the change in fluorescence intensity (typically at Ex/Em ~494/516 nm for Fluo-4) over time for 90-120 seconds.

-

-

Data Analysis:

-

The response is measured as the peak fluorescence intensity minus the baseline reading for each well.

-

Normalize the data by setting the response to the vehicle control as 0% and the response to the maximal concentration of the reference full agonist (serotonin) as 100%.

-

Plot the normalized response against the log concentration of 5-MeO-DALT.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy relative to the full agonist).

-

Conclusion and Future Directions

N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) is a psychoactive tryptamine with a complex pharmacological profile that differentiates it from classic hallucinogens. Its psychoactivity is underpinned by agonist activity at the 5-HT2A receptor, as confirmed by in vivo behavioral models such as the head-twitch response and drug discrimination studies.[1][4] However, its broad-spectrum binding to multiple serotonin, adrenergic, and other receptors, along with its activity at monoamine transporters, likely contributes to its pronounced stimulant effects and distinct subjective character.[1][5]

The divergence between its classic hallucinogen-like profile in drug discrimination tests and its stimulant-like locomotor signature highlights the need for further investigation.[1] Future research should focus on:

-

Biased Agonism: Investigating whether 5-MeO-DALT exhibits biased agonism at the 5-HT2A receptor, preferentially activating certain downstream pathways (e.g., G-protein vs. β-arrestin), which could explain its unique psychoactive profile.

-

Deconstructing Polypharmacology: Using selective antagonists for its other high-affinity targets (e.g., 5-HT1A, α2-adrenergic) in combination with behavioral assays to parse the contribution of each receptor to its overall in vivo effects.

-

Metabolism: Characterizing its metabolic pathways, as its metabolites may also possess pharmacological activity.[1]

A thorough understanding of 5-MeO-DALT's multifaceted mechanism of action is crucial for both public health, in understanding the risks associated with its use, and for the field of drug discovery, where its unique structure-activity relationships may inform the development of novel therapeutics.

References

-

World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link]

-

De Vriendt, T., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

-

Klein, L. M., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 231-239. [Link]

-

Wikipedia. 5-MeO-DALT. [Link]

-

Wikipedia. 5-MeO-DMT. [Link]

-

Riggs, M., et al. (2023). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Translational Psychiatry, 13(1), 195. [Link]

-

Brandt, S. D., et al. (2021). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 13(4), 814-826. [Link]

-

Cozzi, N. V., & Daley, P. F. (2016). Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters, 26(4), 959-964. [Link]

-

Corkery, J. M., et al. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2), 259-262. [Link]

-

Chadeayne, A. R., et al. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(5), x200498. [Link]

Sources

- 1. cdn.who.int [cdn.who.int]

- 2. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 5-MeO-DALT - Wikipedia [en.wikipedia.org]

- 5. shulginresearch.net [shulginresearch.net]

- 6. 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. crb.wisc.edu [crb.wisc.edu]

Pharmacological profile of 5-MeO-DALT.

An In-Depth Technical Guide to the Pharmacological Profile of N,N-diallyl-5-methoxytryptamine (5-MeO-DALT)

Introduction

N,N-diallyl-5-methoxytryptamine, commonly known as 5-MeO-DALT or by its street name "Foxtrot," is a synthetic psychedelic substance belonging to the tryptamine class.[1] First synthesized and described by Alexander Shulgin in 2004, it emerged on the "research chemical" market and was identified by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) Early Warning System in 2007.[2] As a structural analogue of psychoactive compounds like 5-MeO-DiPT and N,N-diallyltryptamine (DALT), its pharmacology is complex, characterized by interactions with a wide array of receptor systems.[1][2] This guide provides a comprehensive technical overview of the pharmacological profile of 5-MeO-DALT, intended for researchers, scientists, and drug development professionals. We will delve into its chemical properties, pharmacodynamics, pharmacokinetics, and preclinical behavioral effects, supported by detailed experimental protocols and data.

Chemical Profile and Synthesis

5-MeO-DALT is a ring-substituted N,N-diallyltryptamine.[2] Its chemical structure features a core indole ring with a methoxy group at the 5-position and two allyl groups attached to the terminal nitrogen of the ethylamine side chain.

-

IUPAC Name: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine[1]

-

Chemical Formula: C₁₇H₂₂N₂O[1]

-

Molar Mass: 270.376 g·mol⁻¹[1]

-

Physical Appearance: Typically a solid, crystalline powder, described as white, off-white, grey, or light brown/tan.[2]

The synthesis method was first published online in 2004 by Alexander Shulgin.[2] While various synthetic routes are possible, they generally involve the alkylation of 5-methoxytryptamine with an allyl halide. The freebase form can be crystallized from an acetone solution.[3] Various analytical techniques are employed for its identification, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-high-resolution mass spectrometry (LC-HRMS), and nuclear magnetic resonance (NMR) spectroscopy.[2]

Pharmacodynamics: A Multi-Receptor Interaction Profile

The primary mechanism of action for 5-MeO-DALT, like other classic psychedelics, involves its interaction with the serotonergic system. However, its profile is notably promiscuous, demonstrating affinity for a wide range of serotonin (5-HT) receptor subtypes as well as other neurotransmitter systems.

Serotonergic System Activity

5-MeO-DALT is a non-selective serotonin receptor agonist.[2][4] Radioligand binding assays have demonstrated that it binds to all 5-HT receptor subtypes with similar high affinities (<10 μM).[2] It acts as a potent full agonist at both the 5-HT₁A and 5-HT₂A receptors.[1]

Studies using calcium mobilization assays have confirmed that 5-MeO-DALT is a full agonist at the 5-HT₂A receptor.[5] The head-twitch response (HTR) in rodents, a classic behavioral proxy for 5-HT₂A receptor activation and psychedelic potential, is reliably induced by 5-MeO-DALT.[1][2] The potency of this response has been shown to be positively correlated with its 5-HT₂A receptor affinity and negatively with its 5-HT₁A receptor affinity, suggesting a complex interplay between these two receptor subtypes in mediating its overall effects.[1]

While its affinity is weakest at the 5-HT₂A receptor among the 5-HT₂ subtypes, its functional activity at this site is considered central to its hallucinogenic properties.[6][7]

Signaling Pathway: 5-HT₂A Receptor Activation

The activation of the 5-HT₂A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a cascade of intracellular events crucial for its psychoactive effects.

Caption: 5-HT₂A receptor signaling cascade initiated by 5-MeO-DALT.

Activity at Other Receptor Systems

Beyond the serotonergic system, 5-MeO-DALT displays a broad receptor binding profile, which likely contributes to its unique physiological and psychological effects. It binds with high affinity to:

-

Adrenergic Receptors: α2A, α2B, α2C[2]

-

Histamine Receptors: H1, H3[2]

-

Opioid Receptors: Notably the kappa opioid receptor (KOR), with more significant activity than at mu (MOR) or delta (DOR) receptors.[1][2]

-

Sigma Receptors: σ1 and σ2[2]

-

Monoamine Transporters: Dopamine Transporter (DAT) and Serotonin Transporter (SERT).[2]

Conflicting data exists regarding its effects on monoamine uptake and release. One study found no activity in rat brain synaptosomes, while others have demonstrated binding to DAT and SERT, suggesting a potential to modulate synaptic concentrations of these neurotransmitters.[2]

Quantitative Receptor Binding Profile

The following table summarizes the binding affinities (Ki, nM) of 5-MeO-DALT at various human receptors. Lower Ki values indicate higher binding affinity.

| Receptor Target | Binding Affinity (Ki, nM) | Reference |

| Serotonin Receptors | ||

| 5-HT₁A | 10 - 80 | [6] |

| 5-HT₁D | 50 - 400 | [6] |

| 5-HT₂A | 250 - 730 | [6][8] |

| 5-HT₂B | High Affinity (<10,000) | [2][6] |

| 5-HT₂C | High Affinity (<10,000) | [2] |

| 5-HT₆ | High Affinity (<10,000) | [2] |

| 5-HT₇ | High Affinity (<10,000) | [2] |

| Other Targets | ||

| Adrenergic α2A | Nanomolar range | [2][6] |

| Adrenergic α2B | Nanomolar range | [2][6] |

| Adrenergic α2C | Nanomolar range | [2][6] |

| Histamine H1 | Nanomolar range | [2][6] |

| Sigma σ1 | Nanomolar range | [2][6] |

| Sigma σ2 | Nanomolar range | [2][6] |

| SERT | Nanomolar range | [2][6] |

Note: Data is compiled from multiple sources and represents a general profile. Specific values can vary based on experimental conditions.

Pharmacokinetics

The pharmacokinetic profile of 5-MeO-DALT is characterized by a rapid onset and relatively short duration of action, particularly when compared to other tryptamines.

Administration, Dosage, and Duration

-

Routes of Administration: Primarily oral, though intravenous, intranasal, and rectal use have been anecdotally reported.[2]

-

Dosage (Oral): Reports from user forums suggest a dose range of 12-25 mg.[1]

-

Onset of Action: Remarkably fast for an oral substance, typically less than 15 minutes.[1][2]

-

Duration of Action: The primary effects last between 2 to 4 hours.[1]

Metabolism

The biotransformation of 5-MeO-DALT is extensive. In vivo studies in Wistar rats have identified numerous metabolites, indicating complex metabolic pathways.[2]

-

Primary Metabolic Pathways: The main routes of metabolism are O-demethylation, hydroxylation (both aromatic and aliphatic), and N-deallylation.[2][9][10]

-

Enzymes Involved: The cytochrome P450 (CYP) isoenzymes predominantly responsible for its metabolism are CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[9][10]

-

Metabolites: Studies have identified at least 20 phase I and 8 phase II metabolites in rats.[2] The biotransformation also includes N-oxidation and subsequent glucuronidation or sulfation of phase I metabolites.[9][10]

Caption: Primary metabolic pathways of 5-MeO-DALT.

Analytical Detection

Due to its status as an NPS, robust analytical methods are crucial for its detection in forensic and clinical settings. LC-MSⁿ and LC-HR-MS/MS have been deemed suitable for monitoring its consumption, capable of identifying the parent compound and its numerous metabolites in biological fluids like urine.[9][10]

Preclinical Behavioral and Physiological Effects

Animal models provide crucial insights into the in vivo effects of 5-MeO-DALT.

-

Locomotor Activity: In rodents, 5-MeO-DALT produces a dose-dependent effect on movement. Lower doses (e.g., 10 mg/kg) cause hyperlocomotion (increased activity), while higher doses (e.g., 25 mg/kg) lead to an initial depression of locomotor activity followed by stimulation.[1][2] This mixed stimulant/depressant profile is also seen with related compounds like 5-MeO-DET.[1]

-

Head-Twitch Response (HTR): As a key indicator of 5-HT₂A agonism, 5-MeO-DALT induces an inverted U-shaped dose-response curve for the HTR in mice.[2] This suggests that while the effect increases with dose up to a certain point, very high doses may lead to a reduction in this specific behavior, possibly due to the engagement of other receptor systems or receptor desensitization.

-

Drug Discrimination: In drug discrimination tests, rodents trained to recognize the serotonergic psychedelic DOM fully substitute 5-MeO-DALT, indicating a shared subjective effect profile.[1][2] Conversely, it does not substitute for the entactogen MDMA, highlighting a distinction in its mechanism of action from phenethylamines.[1][2]

-

Thermoregulation: The compound has been shown to produce hypothermia in rodents.[1]

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols are essential for studying the pharmacology of novel compounds.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This protocol outlines the general steps to determine the binding affinity (Ki) of 5-MeO-DALT for a specific receptor, such as the 5-HT₂A receptor.

Objective: To quantify the affinity of a test compound (5-MeO-DALT) for a target receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes expressing the human 5-HT₂A receptor.

-

Radioligand (e.g., [³H]ketanserin).

-

Test compound (5-MeO-DALT) at various concentrations.

-

Non-specific binding agent (e.g., unlabeled ketanserin at high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

-

Microplate harvester.

Methodology:

-

Preparation: Prepare serial dilutions of 5-MeO-DALT in the assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, the radioligand ([³H]ketanserin) at a fixed concentration (near its Kd), and varying concentrations of 5-MeO-DALT.

-

Total & Non-Specific Binding: For total binding wells, add only buffer instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled competitor.

-

Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).

-

Plot the percentage of specific binding against the log concentration of 5-MeO-DALT.

-

Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC₅₀ value (the concentration of 5-MeO-DALT that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Ki (inhibition constant) value, which represents the affinity of the compound for the receptor.

-

Caption: General experimental workflow for a radioligand binding assay.

Protocol 2: Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the in vivo 5-HT₂A receptor agonist activity of 5-MeO-DALT by quantifying a specific head-twitch behavior in mice.

Materials:

-

Male C57BL/6J mice.

-

5-MeO-DALT dissolved in a suitable vehicle (e.g., saline).

-

Vehicle control.

-

Observation chambers (e.g., clear Plexiglas cylinders).

-

Video recording equipment (optional but recommended for unbiased scoring).

Methodology:

-

Acclimation: Allow mice to acclimate to the observation chambers for at least 30 minutes before drug administration.

-

Administration: Administer 5-MeO-DALT or vehicle via intraperitoneal (i.p.) injection at the desired doses.

-

Observation Period: Immediately after injection, place the mice back into the chambers and begin the observation period, which typically lasts for 30-60 minutes.

-

Scoring: An observer, blind to the experimental conditions, counts the number of head twitches for each mouse. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior.

-

Data Analysis:

-

Calculate the mean number of head twitches for each treatment group.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of 5-MeO-DALT to the vehicle control.

-

Plot the dose-response curve to visualize the relationship between the dose of 5-MeO-DALT and the frequency of the head-twitch response.

-

Toxicology and Human Data

There is a significant lack of controlled clinical studies on 5-MeO-DALT in humans.[2] The available information is primarily derived from anecdotal user reports and a few case reports from emergency medicine. These reports have described adverse reactions including acute delirium, agitation, visual hallucinations, and rhabdomyolysis.[1][3][7] While fatalities have been seldom attributed directly to the substance, at least one death has been reported involving behavioral intoxication where an individual under the influence of 5-MeO-DALT sustained fatal injuries.[7][11]

Conclusion

The pharmacological profile of 5-MeO-DALT is that of a potent, non-selective tryptamine psychedelic with a complex mechanism of action. Its primary psychoactive effects are likely driven by its agonist activity at the 5-HT₂A receptor, a hallmark of classic hallucinogens. However, its significant affinity for a broad range of other serotonin, adrenergic, histamine, and opioid receptors undoubtedly contributes to its distinct and nuanced effects. The rapid onset and short duration of action, coupled with extensive and complex metabolism, further define its pharmacokinetic character. The preclinical data demonstrate clear psychedelic-like and stimulant effects in animal models. Given the lack of formal human safety data and reports of severe adverse events, 5-MeO-DALT remains a compound of concern from a public health perspective, while its intricate pharmacology makes it a subject of continued interest for scientific research.

References

-

World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link]

- Daley, P. F., & Cozzi, N. V. (2016). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs.

-

Wikipedia. (n.d.). 5-MeO-DMT. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-MeO-DALT. Retrieved from [Link]

- Shen, H. W., Jiang, X. L., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism.

-

Spirit Pharmacist. (n.d.). Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics. Retrieved from [Link]

- Shao, S. J., et al. (2022). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. bioRxiv.

- Araújo, A. M., et al. (2020).

- Kwan, A. C., et al. (2023). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Neuropsychopharmacology.

- Meyer, M. R., et al. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MSn, and LC-HR-MS-MS. Analytical and Bioanalytical Chemistry.

- Yu, A. M., et al. (2014). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Drug Metabolism and Disposition.

- Cozzi, N. V., & Daley, P. F. (2016). Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters.

- Zancajo, R., et al. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC–MS, LC–MSn, and LC–HR–MS–MS. Analytical and Bioanalytical Chemistry.

-

ResearchGate. (n.d.). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. Retrieved from [Link]

- Healy, M. D., et al. (2018). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine.

- Shao, S. J., et al. (2023). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Neuropsychopharmacology.

- Sherwood, A. M., et al. (2020).

- Riga, M. S., et al. (2019). The Serotonin Hallucinogen 5-MeO-DMT Alters Cortico-Thalamic Activity in Freely Moving Mice: Regionally-selective Involvement of 5-HT1A and 5-HT2A Receptors. Neuropharmacology.

- Kalasho, S., & Nielsen, S. (2016). 5-MeO-DALT; a novel designer drug on the market causing acute delirium and rhabdomyolysis. Case Reports in Emergency Medicine.

Sources

- 1. 5-MeO-DALT - Wikipedia [en.wikipedia.org]

- 2. cdn.who.int [cdn.who.int]

- 3. 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shulginresearch.net [shulginresearch.net]

- 7. researchgate.net [researchgate.net]

- 8. crb.wisc.edu [crb.wisc.edu]

- 9. Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MSn, and LC-HR-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC–MS, LC–MSn, and LC–HR–MS–MS | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Receptor Binding Affinity of N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT), a synthetic tryptamine first described by Alexander Shulgin in 2004, has emerged as a psychoactive substance of interest within both recreational and research settings.[1][2] Its complex pharmacological profile is characterized by a notable lack of selectivity, demonstrating affinity for a wide array of neurotransmitter receptors and transporters.[3][4] This guide provides a comprehensive technical overview of the receptor binding characteristics of 5-MeO-DALT. We will synthesize data from authoritative studies to present a quantitative binding profile, explore its functional activity and associated signaling pathways, and provide a detailed, field-proven protocol for its characterization via competitive radioligand binding assays. The objective is to equip researchers with the foundational knowledge and practical methodology required to investigate this multifaceted compound.

Introduction to a Promiscuous Psychedelic Agent

5-MeO-DALT, colloquially known as "Foxtrot," is a structural analog of other psychoactive 5-methoxy-tryptamines.[2] Unlike many classic psychedelics that show a high degree of selectivity for the serotonin 2A (5-HT2A) receptor, 5-MeO-DALT exhibits a broad-spectrum binding profile.[3][4] It interacts with multiple serotonin receptor subtypes, adrenergic, histamine, and opioid receptors, as well as the serotonin and dopamine transporters.[3][4] This polypharmacology is critical to understanding its unique behavioral effects, which in rodents include not only the 5-HT2A-mediated head-twitch response (HTR) but also increased locomotor activity, a characteristic not typically associated with classic hallucinogens like DOM.[3] This guide delves into the specifics of these interactions, providing the quantitative data and methodological context necessary for its scientific evaluation.

Quantitative Receptor Binding Profile of 5-MeO-DALT

The foundational step in characterizing any psychoactive compound is to quantify its binding affinity (typically expressed as the inhibition constant, Kᵢ) at a range of relevant biological targets. A lower Kᵢ value signifies a higher binding affinity. Data from comprehensive screening studies reveal that 5-MeO-DALT is a non-selective ligand, with affinities in the nanomolar to low-micromolar range for dozens of receptors.[3][4]

Expert Insight: The promiscuity of 5-MeO-DALT is a key differentiator from classic psychedelics like psilocin or LSD. While its 5-HT2A receptor affinity is central to its hallucinogenic potential, its engagement with other targets (e.g., 5-HT1A, adrenergic receptors, SERT) undoubtedly modulates the overall subjective and physiological effects. This "receptor signature" is crucial for explaining its unique profile and presents both challenges and opportunities for medicinal chemists aiming to design more selective analogs.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of 5-MeO-DALT

| Receptor Family | Receptor Subtype | Kᵢ (nM) |

|---|---|---|

| Serotonin | 5-HT1A | 10 - 80 |

| 5-HT1D | 50 - 400 | |

| 5-HT1E | >1,000 | |

| 5-HT2A | 250 - 730 | |

| 5-HT2B | 10 - 80 | |

| 5-HT2C | >1,000 | |

| 5-HT6 | 50 - 400 | |

| 5-HT7 | 50 - 400 | |

| Adrenergic | α2A | < 1,000 |

| α2B | < 1,000 | |

| α2C | < 1,000 | |

| Histamine | H1 | < 1,000 |

| Opioid | Kappa (KOR) | < 10,000 |

| Sigma | σ1 | < 1,000 |

| σ2 | < 1,000 | |

| Transporter | SERT (Serotonin) | < 1,000 |

| DAT (Dopamine) | < 10,000 |

Note: Data synthesized from multiple sources, primarily Cozzi & Daley, 2016.[4] Ranges are provided to reflect inter-study variability. Affinities are generally in the nanomolar range.

Functional Activity & Intracellular Signaling

Binding affinity (Kᵢ) measures how well a ligand binds to a receptor, but it does not describe the cellular response that follows. Functional assays are required to determine whether the ligand is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state).

Studies confirm that 5-MeO-DALT acts as a full or partial agonist at several serotonin receptors, most notably the 5-HT2A receptor.[5][6] This agonism is the mechanistic basis for its hallucinogenic-like effects, such as the induction of the head-twitch response (HTR) in mice.[7] The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 G-protein, which in turn activates phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and a subsequent increase in intracellular calcium (Ca²⁺) levels.[8][9] Functional assays have demonstrated that 5-MeO-DALT effectively stimulates G-protein binding and calcium mobilization.[3][5]

Interestingly, a multiple regression analysis revealed that while 5-HT2A receptor affinity positively contributes to HTR potency, 5-HT1A receptor affinity has a negative contribution.[7] This suggests that the simultaneous activation of 5-HT1A receptors by 5-MeO-DALT may serve to buffer or modulate the classic psychedelic effects mediated by 5-HT2A.[7]

Caption: Canonical Gq-coupled signaling pathway for the 5-HT2A receptor activated by 5-MeO-DALT.

Experimental Protocol: Competitive Radioligand Binding Assay

To ensure scientific integrity, any described protocol must be self-validating. The following method for determining the Kᵢ of a test compound (e.g., 5-MeO-DALT) at the human 5-HT2A receptor is a standard, robust procedure used widely in pharmacology.

Principle: This assay measures the ability of an unlabeled test compound (the "competitor," 5-MeO-DALT) to displace a radiolabeled ligand (the "hot" ligand) that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ.

Caption: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Rationale: The assay requires a source of the target receptor. Membranes from cell lines (e.g., HEK293) stably expressing the human 5-HT2A receptor are ideal for consistency.

-

Procedure: Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl). Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending and re-centrifuging. Finally, resuspend the washed pellet in the final assay buffer and determine the protein concentration (e.g., via BCA assay).[10]

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add assay buffer, membrane preparation, and the radioligand (e.g., [³H]ketanserin at a concentration near its Kₑ).

-

Non-Specific Binding (NSB) Wells: Add assay buffer, membrane preparation, the radioligand, and a high concentration of a non-radiolabeled, high-affinity competitor (e.g., 10 µM mianserin) to saturate all specific binding sites. Any remaining radioactivity is considered non-specific.

-